molecular formula C16H19N5O2 B11024936 N-(3,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11024936
M. Wt: 313.35 g/mol
InChI Key: QIGBOKVSLMKUMP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a synthetic organic compound with a complex structure It features a phenyl ring substituted with two methyl groups, an imidazo[1,2-b][1,2,4]triazole ring system, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution on the Phenyl Ring: The 3,4-dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methyl iodide in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group, typically through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the imidazo[1,2-b][1,2,4]triazole ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield benzoic acid derivatives, while reduction of the carbonyl group could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases, particularly those involving the central nervous system or cancer.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazo[1,2-b][1,2,4]triazole ring system could play a crucial role in binding to these targets, while the phenyl and acetamide groups could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-ethyl group in the imidazo[1,2-b][1,2,4]triazole ring and the specific substitution pattern on the phenyl ring make This compound unique

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C16H19N5O2/c1-4-13-18-16-19-15(23)12(21(16)20-13)8-14(22)17-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8H2,1-3H3,(H,17,22)(H,18,19,20,23)

InChI Key

QIGBOKVSLMKUMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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